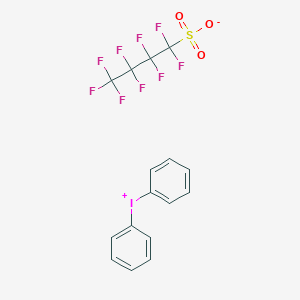

Diphenyliodanium nonafluorobutane-1-sulfonate

Description

Stearic Acid-d2, also known as Octadecanoic Acid-2,2-d2, is a deuterated form of stearic acid. It is a saturated fatty acid with an 18-carbon chain and two deuterium atoms replacing two hydrogen atoms at the second carbon position. This modification makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Properties

CAS No. |

194999-82-1 |

|---|---|

Molecular Formula |

C16H10F9IO3S |

Molecular Weight |

580.2 g/mol |

IUPAC Name |

diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |

InChI |

InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1 |

InChI Key |

ORPDKMPYOLFUBA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |

Synonyms |

DIPHENYLIODONIUM PERFLUORO-1- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d2 typically involves the hydrogenation of oleic acid or other unsaturated fatty acids in the presence of deuterium gas. The process includes:

Deodorization and Distillation: The fat source, either animal-based or plant-based, undergoes deodorization and distillation to remove impurities.

Hydrogenation: The fatty acids are hydrogenated using deuterium gas under controlled conditions to replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of Stearic Acid-d2 follows similar steps but on a larger scale. The process involves:

Hydrolysis: Hydrolyzing fats or oils to produce a mixture of fatty acids and glycerine.

Separation: Separating the fatty acids from glycerine.

Purification: Purifying the fatty acid mixture and distilling it to isolate Stearic Acid-d2.

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-d2 undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Oxidation: Can be oxidized to produce stearic aldehyde and stearic acid derivatives.

Reduction: Reduction reactions can convert it into stearyl alcohol.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts under heating conditions.

Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Involves reducing agents such as lithium aluminum hydride.

Major Products:

Esterification: Produces esters like ethylene glycol distearate.

Oxidation: Forms stearic aldehyde and other oxidized derivatives.

Reduction: Results in stearyl alcohol.

Scientific Research Applications

Stearic Acid-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Stearic Acid-d2 involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide a unique marker that allows researchers to track its movement and transformation within cells. It interacts with molecular targets such as enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Stearic Acid: The non-deuterated form, commonly found in animal and vegetable fats.

Palmitic Acid: A saturated fatty acid with a 16-carbon chain, similar in structure but shorter.

Oleic Acid: An unsaturated fatty acid with an 18-carbon chain and one double bond.

Uniqueness: Stearic Acid-d2 is unique due to its deuterium atoms, which make it valuable for isotopic labeling studies. This characteristic allows for precise tracking and analysis in various scientific research applications, setting it apart from its non-deuterated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.